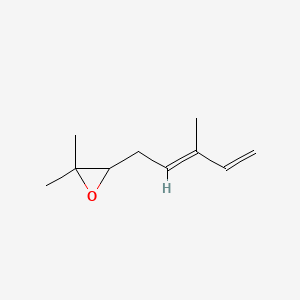
3-Fluoro-2-(4-fluorophenyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-fluoro-2-(4-fluorofenil)isonicotínico es un compuesto orgánico que pertenece a la clase de los ácidos isonicotínicos. Este compuesto presenta un átomo de flúor unido tanto a la parte del ácido isonicotínico como al anillo fenilo, lo que lo convierte en un derivado fluorado. La presencia de átomos de flúor puede influir significativamente en las propiedades químicas y actividades biológicas del compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-fluoro-2-(4-fluorofenil)isonicotínico generalmente involucra reacciones orgánicas de varios pasos. Un método común comienza con la fluoración del ácido isonicotínico para introducir el átomo de flúor en la posición 3. Esto se puede lograr utilizando reactivos como Selectfluor o N-fluorobenzenosulfonimida (NFSI) en condiciones controladas.
Luego, el grupo 4-fluorofenil se introduce a través de una reacción de acoplamiento. Esto se puede hacer usando el acoplamiento de Suzuki-Miyaura, donde el ácido 3-fluoroisonicotínico se hace reaccionar con ácido 4-fluorofenilborónico en presencia de un catalizador de paladio y una base como carbonato de potasio en un solvente adecuado como la dimetilformamida (DMF).
Métodos de producción industrial
A escala industrial, la producción de ácido 3-fluoro-2-(4-fluorofenil)isonicotínico puede involucrar rutas sintéticas similares, pero optimizadas para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos, así como la implementación de técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-fluoro-2-(4-fluorofenil)isonicotínico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído.
Sustitución: Los átomos de flúor pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aldehídos. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
El ácido 3-fluoro-2-(4-fluorofenil)isonicotínico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas fluoradas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su papel en el desarrollo de fármacos, particularmente en el diseño de fármacos fluorados con mayor eficacia y estabilidad metabólica.
Industria: Utilizado en el desarrollo de materiales con propiedades específicas, como polímeros o recubrimientos fluorados.
Mecanismo De Acción
El mecanismo de acción del ácido 3-fluoro-2-(4-fluorofenil)isonicotínico involucra su interacción con objetivos moleculares, que pueden variar según su aplicación. En los sistemas biológicos, los átomos de flúor pueden mejorar la afinidad de unión del compuesto a enzimas o receptores, modulando así su actividad. Las vías y los objetivos exactos están sujetos a investigación en curso y pueden incluir enzimas involucradas en procesos metabólicos o vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
Ácido isonicotínico: El compuesto padre sin sustituciones de flúor.
Ácido 3-fluoroisonicotínico: Un derivado con un solo átomo de flúor en la posición 3.
Ácido 4-fluorofenilisonicotínico: Un derivado con un átomo de flúor en el anillo fenilo.
Singularidad
El ácido 3-fluoro-2-(4-fluorofenil)isonicotínico es único debido a la presencia de dos átomos de flúor, que pueden alterar significativamente sus propiedades químicas y biológicas en comparación con sus contrapartes no fluoradas o monofluoradas. La doble fluoración puede mejorar su estabilidad, lipofilia e interacciones de unión, convirtiéndolo en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H7F2NO2 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
3-fluoro-2-(4-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)11-10(14)9(12(16)17)5-6-15-11/h1-6H,(H,16,17) |
Clave InChI |
BZHHOPDVSPGHHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=CC(=C2F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



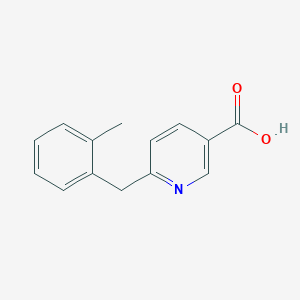

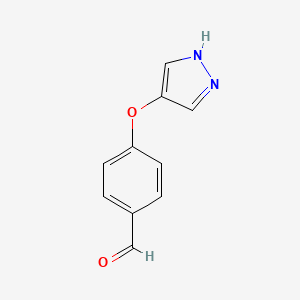
![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)

![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
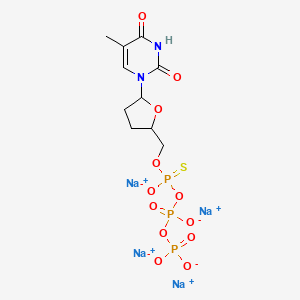
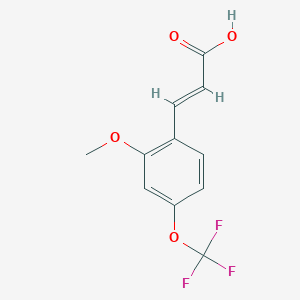

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
